(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate
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Overview
Description
alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester is a complex organic compound with the molecular formula C18H19NO4S2 and a molecular weight of 377.48 . This compound is known for its applications in neurology research, particularly in the study of acetylcholine receptors, neurotransmission, memory, learning, cognition, Parkinson’s disease, schizophrenia, pain, and inflammation .
Preparation Methods
The synthesis of alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester involves multiple steps, including the formation of the thiophene and thienyl rings, followed by esterification and cyclization reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .
Chemical Reactions Analysis
alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and thiophene moieties, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of thiophenes and related compounds.
Biology: Investigated for its effects on neurotransmission and receptor binding in neurological studies.
Medicine: Explored for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Mechanism of Action
The mechanism of action of alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester involves its interaction with acetylcholine receptors and other neurotransmitter systems. It modulates neurotransmission by binding to specific receptor sites, influencing memory, learning, and cognition pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester include other thiophene derivatives and esters. Some examples are:
alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid: Lacks the ester and azatricyclo moieties.
9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester: Lacks the thiophene and thienyl rings.
The uniqueness of alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester lies in its combined structural features, which contribute to its specific biological activities and research applications .
Properties
Molecular Formula |
C18H19NO4S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-12-7-11(8-13(19)16-15(12)23-16)22-17(20)18(21,10-4-6-24-9-10)14-3-2-5-25-14/h2-6,9,11-13,15-16,21H,7-8H2,1H3 |
InChI Key |
AZLIPRWXPRLJQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CSC=C4)(C5=CC=CS5)O |
Origin of Product |
United States |
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